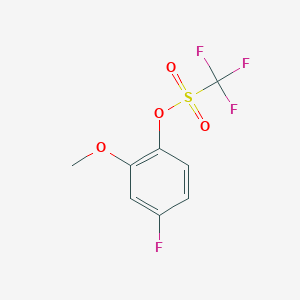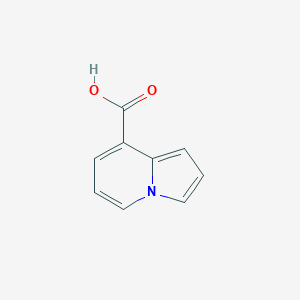
Indolizine-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indolizine-8-carboxylic acid is a nitrogen-containing heterocyclic compound with significant importance in medicinal and materials chemistry. It is an isomer of indole, characterized by a fused pyrrole and pyridine ring system. This compound is known for its unique electronic structure and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of indolizine-8-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of pyridine derivatives with diazoacetates under mild reaction conditions. This method is advantageous due to its broad substrate scope and compatibility with various functional groups . Another method involves the palladium-catalyzed carbonylative coupling of bromopyridines, imines, and alkynes, which provides a modular route to indolizines .
Industrial Production Methods: Industrial production of this compound typically employs scalable synthetic routes such as the iodine-catalyzed Ortoleva–King reaction. This method involves the reaction of 2-pyridylacetate with benzophenones, followed by aldol condensation of the pyridinium intermediate .
Análisis De Reacciones Químicas
Types of Reactions: Indolizine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is frequently employed.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.
Major Products:
Oxidation: Indolizine N-oxides.
Reduction: Hydrogenated indolizine derivatives.
Substitution: Halogenated or nitro-substituted indolizines.
Aplicaciones Científicas De Investigación
Indolizine-8-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The biological activity of indolizine-8-carboxylic acid is attributed to its ability to interact with various molecular targets. For instance, it can inhibit the activity of vascular endothelial growth factor by binding to its receptor, thereby blocking angiogenesis. Additionally, the compound’s electron-rich structure allows it to act as a selective chemical probe for bromodomains BAZ2A and BAZ2B .
Comparación Con Compuestos Similares
Indole: Another nitrogen-containing heterocycle with significant biological activity.
Quinoline: Known for its use in antimalarial drugs.
Isoquinoline: Utilized in the synthesis of various pharmaceuticals.
Uniqueness: Indolizine-8-carboxylic acid stands out due to its unique fused ring system, which imparts distinct electronic properties and reactivity. This makes it a versatile scaffold for the development of new therapeutic agents and functional materials .
Propiedades
Fórmula molecular |
C9H7NO2 |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
indolizine-8-carboxylic acid |
InChI |
InChI=1S/C9H7NO2/c11-9(12)7-3-1-5-10-6-2-4-8(7)10/h1-6H,(H,11,12) |
Clave InChI |
KNIKYUNHDSXADN-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=CC=C2C(=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


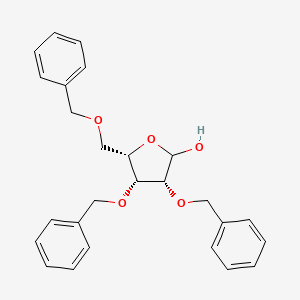
![(S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B13437192.png)
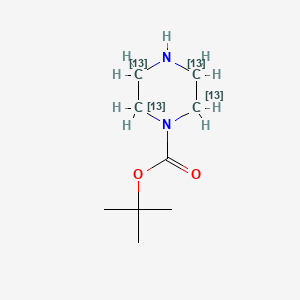
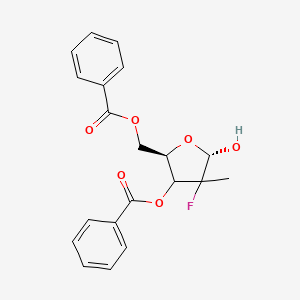
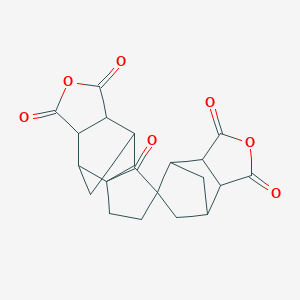

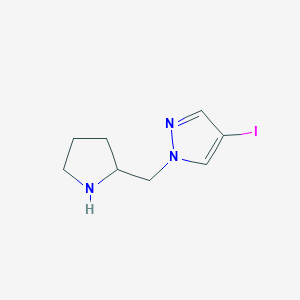
![N-(4-chlorophenyl)-N'-[[5-(2-hydroxyethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide](/img/structure/B13437227.png)

![3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437247.png)
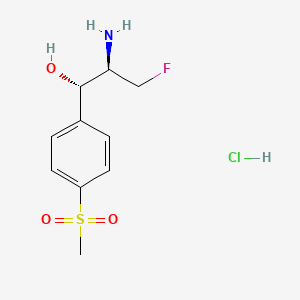
![Tert-butyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B13437259.png)
![(3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B13437267.png)
